5-Bromohex-3-en-1-yne
CAS No.: 62117-91-3
Cat. No.: VC19496988
Molecular Formula: C6H7Br
Molecular Weight: 159.02 g/mol
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Specification
| CAS No. | 62117-91-3 |
|---|---|
| Molecular Formula | C6H7Br |
| Molecular Weight | 159.02 g/mol |
| IUPAC Name | 5-bromohex-3-en-1-yne |
| Standard InChI | InChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1,4-6H,2H3 |
| Standard InChI Key | PPSLUPYGYOPLQB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=CC#C)Br |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-bromohex-3-en-1-yne reflects the compound’s structure: a six-carbon chain with a triple bond at position 1 (), a double bond at position 3 (), and a bromine substituent at position 5 () . Its molecular formula, , corresponds to a molecular weight of 159.02 g/mol .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 62117-91-3 | |
| DSSTox Substance ID | DTXSID90811723 | |
| SMILES Notation | CC(C=CC#C)Br | |
| InChI Key | PPSLUPYGYOPLQB-UHFFFAOYSA-N |
The SMILES string \text{CC(C=CC#C)Br} explicitly defines the connectivity: a methyl group () at , a bromine atom at , and conjugated unsaturated bonds between (alkyne) and (alkene) .
Stereochemical Considerations
Unlike its isomer 5-bromohex-1-en-3-yne (PubChem CID 171396429), which exists as enantiomers due to a chiral center at , 5-bromohex-3-en-1-yne lacks stereoisomerism. The planar geometry of the alkyne and alkene groups eliminates chirality in this configuration .
Synthetic Routes and Methodological Insights
Cross-Coupling Reactions
Physicochemical Properties and Computational Data
Lipophilicity and Solubility
The computed partition coefficient () indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water . This property aligns with trends observed in brominated hydrocarbons, where increased halogen content enhances hydrophobicity.
Spectral Signatures
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Infrared (IR) Spectroscopy: Strong absorption bands near (C≡C-H stretch) and (C≡C stretch) would confirm the alkyne group, while the alkene C=C stretch appears near .
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Nuclear Magnetic Resonance (NMR):
Reactivity and Functional Group Transformations
Alkyne Reactivity
The terminal alkyne () can undergo:
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Nucleophilic Addition: Reaction with Grignard reagents forms new carbon-carbon bonds.
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Cycloaddition: Participation in [2+2] or [4+2] cycloadditions to generate cyclic products .
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Deprotonation: Strong bases (e.g., ) generate acetylides, useful in alkylation reactions .
Alkene Reactivity
The conjugated alkene () is susceptible to:
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Electrophilic Addition: Bromine or hydrogen halides add across the double bond.
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Hydrogenation: Catalytic hydrogenation () reduces the alkene to a single bond, yielding 5-bromohex-1-yne .
Bromine Substitution
The bromine atom at participates in nucleophilic substitution (SN2) or elimination (E2) reactions. For example, treatment with replaces Br with a nitrile group, while strong bases induce dehydrohalogenation to form dienes .
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